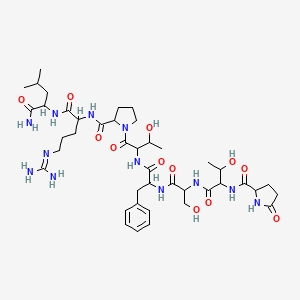

H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2: es un péptido sintético compuesto por una secuencia de aminoácidos. Este compuesto destaca por su estructura única, que incluye tanto aminoácidos estándar como no estándar. La presencia de estos aminoácidos en las formas D y L aumenta la complejidad y la funcionalidad potencial del péptido.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Activación de aminoácidos: Los aminoácidos se activan utilizando reactivos como carbodiimidas (por ejemplo, DCC) o sales de uronio (por ejemplo, HBTU).

Acoplamiento: Los aminoácidos activados se acoplan a la cadena peptídica creciente.

Desprotección: Los grupos protectores de los aminoácidos se eliminan para permitir el siguiente paso de acoplamiento.

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de producción industrial: La producción industrial de este péptido puede implicar SPPS a gran escala o tecnología de ADN recombinante, donde el péptido se expresa en sistemas microbianos y luego se purifica.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El péptido puede sufrir oxidación, particularmente en los residuos de metionina o cisteína si están presentes.

Reducción: Los enlaces disulfuro dentro del péptido pueden reducirse a tioles libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse por otros grupos funcionales para modificar las propiedades del péptido.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o β-mercaptoetanol.

Sustitución: Diversos reactivos químicos dependiendo de la modificación deseada.

Productos principales:

Oxidación: Formas oxidadas del péptido.

Reducción: Formas reducidas con grupos tiol libres.

Sustitución: Péptidos modificados con grupos funcionales alterados.

Aplicaciones Científicas De Investigación

Química:

Síntesis de péptidos: Se utiliza como un compuesto modelo para estudiar técnicas de síntesis de péptidos.

Catálisis: Posible uso en procesos catalíticos debido a su estructura única.

Biología:

Interacciones proteína-proteína: Se estudia su capacidad para interactuar con otras proteínas.

Inhibición enzimática: Posible inhibidor de enzimas específicas.

Medicina:

Desarrollo de fármacos: Se investiga para aplicaciones terapéuticas, incluido como un posible fármaco candidato.

Diagnóstico: Se utiliza en ensayos de diagnóstico para detectar biomoléculas específicas.

Industria:

Biotecnología: Se emplea en diversas aplicaciones biotecnológicas, incluido como componente en biosensores.

Mecanismo De Acción

El mecanismo por el cual H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 ejerce sus efectos depende de sus interacciones específicas con los objetivos moleculares. Estas interacciones pueden implicar la unión a receptores, la inhibición de enzimas o la modulación de las interacciones proteína-proteína. Las vías involucradas pueden variar ampliamente dependiendo del contexto de su uso.

Comparación Con Compuestos Similares

Compuestos similares:

- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2

- H-DL-Pyr-DL-Phe-DL-xiThr-DL-Asp-DL-Val-DL-Asp-DL-Cys(1)-DL-Ser-DL-Val-DL-Ser-DL-Lys-DL-Glu-DL-Cys(2)-DL-Trp-DL-Ser-DL-Val-DL-Cys(3)-DL-Lys-DL-Asp-DL-Leu-DL-Phe-Gly-DL-Val-DL-Asp-DL

Unicidad: H-DL-Pyr-DL-xiThr-DL-Ser-DL-Phe-DL-xiThr-DL-Pro-DL-Arg-DL-Leu-NH2 es único debido a su secuencia específica y la presencia de aminoácidos no estándar. Esta singularidad puede conferir actividades biológicas y propiedades químicas distintas, lo que lo hace valioso para diversas aplicaciones de investigación e industriales.

Propiedades

IUPAC Name |

N-[1-[[1-[[1-[[1-[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66N12O12/c1-21(2)18-27(34(43)59)49-35(60)25(12-8-16-46-42(44)45)48-39(64)30-13-9-17-54(30)41(66)33(23(4)57)53-37(62)28(19-24-10-6-5-7-11-24)50-38(63)29(20-55)51-40(65)32(22(3)56)52-36(61)26-14-15-31(58)47-26/h5-7,10-11,21-23,25-30,32-33,55-57H,8-9,12-20H2,1-4H3,(H2,43,59)(H,47,58)(H,48,64)(H,49,60)(H,50,63)(H,51,65)(H,52,61)(H,53,62)(H4,44,45,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKVWFJBFXHZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66N12O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.